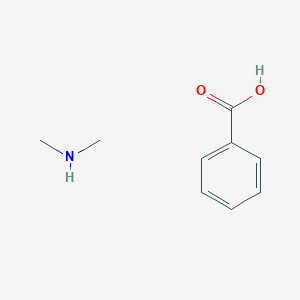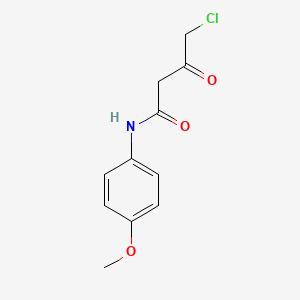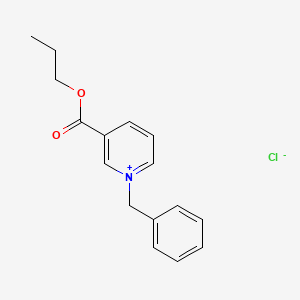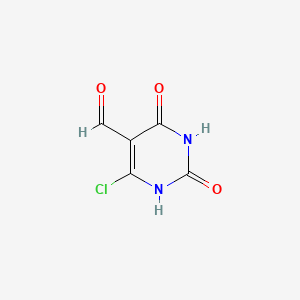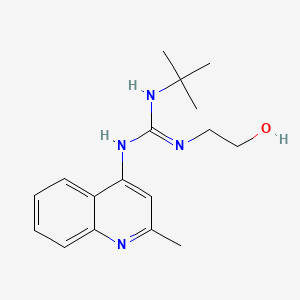![molecular formula C19H18N4O5 B14468643 N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide CAS No. 69924-45-4](/img/structure/B14468643.png)
N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
準備方法
The synthesis of N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, where the indole nitrogen is alkylated with a suitable propyl halide.
Nitration of Benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Coupling Reaction: The final step involves coupling the indole derivative with the nitrated benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
化学反応の分析
N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
科学的研究の応用
N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of indole derivatives and their interactions with biological targets.
Chemical Biology: It serves as a tool compound to study the role of indole derivatives in various biochemical pathways and cellular processes.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various biological targets, including kinases, G-protein coupled receptors, and ion channels. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells.
類似化合物との比較
N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide can be compared with other indole derivatives, such as:
N-(3-Indolylmethyl)-3,5-dinitrobenzamide: Similar structure but with a different alkyl chain length.
N-(3-Methyl-1H-indol-1-yl)-3,5-dinitrobenzamide: Lacks the propyl chain, which may affect its biological activity and solubility.
N-(3-Indolylmethyl)-3,5-diaminobenzamide: Contains amino groups instead of nitro groups, leading to different chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of the indole moiety, propyl chain, and nitro groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
69924-45-4 |
|---|---|
分子式 |
C19H18N4O5 |
分子量 |
382.4 g/mol |
IUPAC名 |
N-[3-(3-methylindol-1-yl)propyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C19H18N4O5/c1-13-12-21(18-6-3-2-5-17(13)18)8-4-7-20-19(24)14-9-15(22(25)26)11-16(10-14)23(27)28/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,20,24) |
InChIキー |
WCWRXJVFMSRLSV-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C2=CC=CC=C12)CCCNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14468566.png)


![4-[2-(4,5-Diphenyl-1,3-thiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14468593.png)

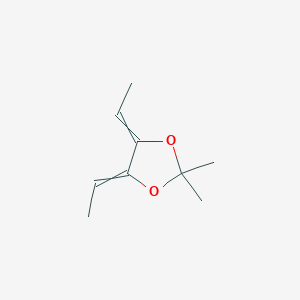
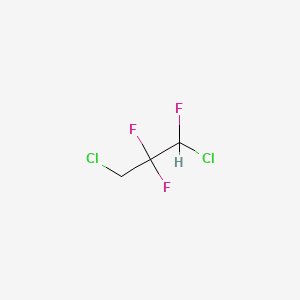
![Benzo[c][1,8]naphthyridine-3-carbaldehyde](/img/structure/B14468618.png)

